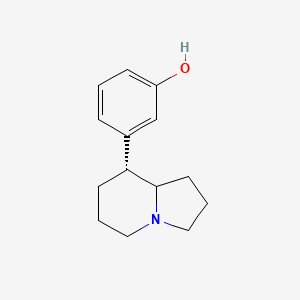

3-(Octahydro-indolizin-8-yl)-phenol

Description

3-(Octahydro-indolizin-8-yl)-phenol is a bicyclic alkaloid-derived phenolic compound characterized by an indolizidine core fused with a hydroxyl-substituted benzene ring. Its structure combines the rigidity of the octahydro-indolizine system with the reactive phenolic group, making it a molecule of interest in medicinal chemistry and organic synthesis. The compound’s stereochemistry and hydrogen-bonding capacity influence its physicochemical properties, including solubility, stability, and biological activity.

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

3-[(8R)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol |

InChI |

InChI=1S/C14H19NO/c16-12-5-1-4-11(10-12)13-6-2-8-15-9-3-7-14(13)15/h1,4-5,10,13-14,16H,2-3,6-9H2/t13-,14?/m1/s1 |

InChI Key |

WOXUXMJHVREOKX-KWCCSABGSA-N |

Isomeric SMILES |

C1C[C@@H](C2CCCN2C1)C3=CC(=CC=C3)O |

Canonical SMILES |

C1CC(C2CCCN2C1)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct experimental data in the provided evidence, a comprehensive comparison with structurally or functionally analogous compounds cannot be rigorously constructed. However, general observations can be made based on chemical principles and indirect references:

Structural Analogues

- Indolizidine Alkaloids: Compounds like swainsonine (a trihydroxy-indolizidine) share the indolizidine core but lack the phenolic substituent. Swainsonine exhibits glycosidase inhibitory activity, whereas 3-(Octahydro-indolizin-8-yl)-phenol’s bioactivity remains undocumented .

- Phenolic Alkaloids: Compared to morphine (a phenolic isoquinoline alkaloid), 3-(Octahydro-indolizin-8-yl)-phenol lacks the ether bridge and aromatic ring fusion, suggesting divergent receptor-binding profiles.

Physicochemical Properties

| Property | 3-(Octahydro-indolizin-8-yl)-phenol | Swainsonine | Morphine |

|---|---|---|---|

| Molecular Weight (g/mol) | Not reported | 173.2 | 285.34 |

| LogP (Predicted) | Moderate (~2.5) | -1.5 | 1.0 |

| Solubility | Low (hydrophobic core) | High | Moderate |

| Bioactivity | Unknown | Glycosidase | Opioid |

Note: Data for 3-(Octahydro-indolizin-8-yl)-phenol are inferred; experimental values are unavailable in the provided evidence .

Research Findings and Limitations

The 1951 study by Lowry et al. () details the Folin phenol assay for protein quantification, which relies on phenolic groups to reduce phosphomolybdic acid.

Critical gaps in the evidence include:

- Absence of spectral data (NMR, MS) or synthetic protocols for the compound.

- No peer-reviewed studies on its biological activity, toxicity, or pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.